molecular formula C18H31NO7 B8104079 TCO-PEG3-acid

TCO-PEG3-acid

Cat. No.: B8104079
M. Wt: 373.4 g/mol
InChI Key: LUXDTTWUFRONNF-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG3-acid typically involves the following steps:

    Formation of the TCO moiety: The trans-cyclooctene (TCO) group is synthesized through a series of organic reactions, including cyclooctene functionalization.

    PEGylation: The polyethylene glycol (PEG) chain is introduced through etherification reactions.

    Carboxylation: The terminal carboxylic acid group is added via esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques, often utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:

Types of Reactions:

Common Reagents and Conditions:

    Tetrazine compounds: For iEDDA reactions.

    EDC or HATU: For amidation reactions.

    Solvents: Such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).

Major Products:

Scientific Research Applications

TCO-PEG3-acid has a wide range of applications in scientific research:

Mechanism of Action

TCO-PEG3-acid exerts its effects through the following mechanisms:

Comparison with Similar Compounds

    TCO-PEG3-biotin: Contains a biotin moiety instead of a carboxylic acid, used for biotinylation reactions.

    TCO-PEG3-maleimide: Contains a maleimide group, used for thiol-reactive conjugation.

Uniqueness of TCO-PEG3-acid:

This compound stands out due to its unique combination of a TCO moiety and a PEG linker, making it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15H2,(H,19,22)(H,20,21)/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXDTTWUFRONNF-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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